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Compound of Interest

Compound Name: EPZ030456

Cat. No.: B13434091

For Researchers, Scientists, and Drug Development Professionals

Core Compound: EPZ030456 and the DOTI1L
Inhibitor Class

EPZ030456 belongs to a class of potent and selective small molecule inhibitors targeting
DOTLL (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase. While specific
preclinical data for EPZ030456 is not extensively available in the public domain, this guide
leverages detailed information from closely related and well-characterized DOT1L inhibitors
developed by Epizyme, such as EPZ-5676, to provide a comprehensive overview of the target
selectivity profile, mechanism of action, and relevant experimental methodologies.

DOTLL is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation
of histone H3 at lysine 79 (H3K79). This methylation mark is associated with active
transcription. In a specific subset of acute leukemias, chromosomal translocations of the Mixed
Lineage Leukemia (MLL) gene lead to the formation of MLL fusion proteins. These fusion
proteins aberrantly recruit DOTLL to ectopic loci, resulting in hypermethylation of H3K79 and
the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEISL1. Inhibition of
DOT1L's catalytic activity is a promising therapeutic strategy to reverse this aberrant
methylation and suppress tumor growth in these MLL-rearranged (MLL-r) leukemias.

Quantitative Target Selectivity Profile
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The following tables summarize the inhibitory activity and selectivity of a representative, potent
DOTLL inhibitor from the same class as EPZ030456. This data highlights the high potency and
selectivity for DOT1L over other histone methyltransferases (HMTSs).

Table 1: In Vitro Potency of a Representative DOT1L Inhibitor

Parameter Value
Target DOT1L
Ki 80 pM
IC50 <0.1 nM

Table 2: Selectivity Profile against a Panel of Histone Methyltransferases

Methyltransferase Fold Selectivity vs. DOT1L
CARM1 >37,000
EZH2 >37,000
G9a >37,000
MLL1 >37,000
PRMT1 >37,000
PRMT3 >37,000
PRMT5 >37,000
SETD2 >37,000
SETD7 >37,000
SETDS8 >37,000
SUV39H1 >37,000
SUV39H2 >37,000
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Mechanism of Action: Reversing Aberrant H3K79
Methylation

EPZ030456 and its analogs are S-adenosyl-L-methionine (SAM)-competitive inhibitors. They
bind to the catalytic pocket of DOTLL, preventing the transfer of a methyl group from the
cofactor SAM to the histone H3 lysine 79 residue. In the context of MLL-r leukemia, this
inhibition leads to a time-dependent global reduction of H3K79 methylation levels, which in turn
suppresses the expression of MLL-fusion target genes and ultimately induces apoptosis and

differentiation in leukemia cells.

Signaling Pathway in MLL-Rearranged Leukemia

The diagram below illustrates the central role of DOTLL in the pathogenesis of MLL-rearranged
leukemia and the mechanism of action for inhibitors like EPZ030456.
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Caption: DOT1L signaling pathway in MLL-rearranged leukemia.

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the evaluation of DOTL1L inhibitors.

Biochemical Assay: DOTI1L Histone Methyltransferase
(HMT) Assay

This assay quantifies the enzymatic activity of DOT1L and the potency of inhibitors.

Materials:

Recombinant human DOTI1L enzyme

Histone H3/H4 tetramer or oligonucleosomes as substrate
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 5 mM MgClz, 4 mM DTT)
Test compound (e.g., EPZ030456)

Scintillation cocktail and plates

Scintillation counter

Protocol:

Prepare serial dilutions of the test compound in DMSO.

In a 96-well plate, add the assay buffer, DOT1L enzyme, and the histone substrate.
Add the diluted test compound or DMSO (vehicle control) to the wells.

Initiate the reaction by adding 3H-SAM.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled
histones.
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Wash the filter plate to remove unincorporated 3H-SAM.

Add scintillation cocktail to each well of the dried filter plate.

Measure the radioactivity using a scintillation counter.

Calculate the percent inhibition for each compound concentration and determine the IC50
value by non-linear regression analysis.
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 To cite this document: BenchChem. [EPZ030456 Target Selectivity Profile: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13434091#epz030456-target-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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